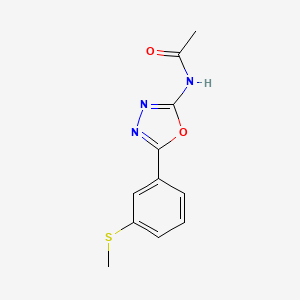

N-(5-(3-(甲硫基)苯基)-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, acetamide derivatives are generally synthesized through multi-step chemical reactions including acetylation, esterification, and ester interchange steps.Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized by spectroscopic methods such as IR and MS spectroscopy.Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions due to the reactive nature of the acetamide group and the substituents on the phenyl ring.科学研究应用

合成和结构解析

研究人员专注于合成包含1,3,4-恶二唑部分的新型化合物,并通过先进的分析技术阐明其结构。例如,李英俊展示了含有苯并咪唑部分的新型1,3,4-恶二唑衍生物的合成,重点介绍了使用核磁共振技术进行结构测定的(李英俊,2012)。

抗癌活性

1,3,4-恶二唑衍生物的抗癌潜力一直是重要的研究领域。A. Evren 等人合成了5-甲基-4-苯基噻唑衍生物作为抗癌剂,证明了用硫代乙酰胺基团取代以增强抗肿瘤活性的作用(A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019)。

抗菌和溶血活性

1,3,4-恶二唑化合物的抗菌和溶血活性也得到了探索。Samreen Gul 等人制备了一系列2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,并评估了它们对选定微生物物种的活性,表明相对于参考标准具有可变的功效(Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, et al., 2017)。

药理学评估

已经对1,3,4-恶二唑衍生物进行了药理学评估,以了解各种潜在作用,包括毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。M. Faheem 对杂环 1,3,4-恶二唑和吡唑新衍生物的研究例证了这种多方面的药理探索(M. Faheem, 2018)。

安全和危害

作用机制

Target of Action

Similar compounds, such as sulfonamide derivatives conjugated with acetamide fragments, have been found to inhibitdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Biochemical Pathways

The compound’s action on DHFR affects the tetrahydrofolate synthesis pathway. This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA synthesis and cell growth .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized primarily by the liver, and excreted via the kidneys .

Result of Action

The inhibition of DHFR by N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide leads to a decrease in DNA synthesis and cell growth. This can result in the death of rapidly dividing cells, such as cancer cells or microbial cells, thereby exhibiting anticancer and antimicrobial effects .

属性

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXMJHQTZUYMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)

![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)